![molecular formula C13H19NO4S B13398383 (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid
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Overview
Description
®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl group provides stability to the amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-protected amine.
Formation of the Butanoic Acid Backbone: The protected amine is then reacted with a thiophene derivative through a series of reactions, including alkylation and oxidation, to form the butanoic acid backbone.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group enables classical acid-derived transformations:
a. Esterification
Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP) yields esters. For example:
Compound+R-OHH+R-COOR′+H2O
Conditions : Reflux in anhydrous solvent (e.g., toluene) at 80–110°C for 4–12 hours .
b. Amidation
The carboxylic acid participates in peptide bond formation via coupling reagents. A 2021 study demonstrated that N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide efficiently mediates amidation without requiring additional base, achieving dipeptide synthesis in 15 minutes with yields >75% .
Boc Deprotection
The Boc group is cleaved under acidic conditions, typically using:
-
Trifluoroacetic acid (TFA) : 20–50% v/v in DCM, 1–2 hours at 25°C.
-
Hydrochloric acid (HCl) : 4 M in dioxane, 30 minutes at 0°C .
The reaction proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination:
Boc-NH-H+NH3++CO2+(CH3)3CH
Thiophene Ring Reactivity
The thiophene substituent may undergo electrophilic substitution (e.g., sulfonation, nitration), though harsh conditions risk decomposition. Limited data exists for this compound, but analogous thiophene-containing molecules show reactivity at the 5-position due to electron-rich aromatic systems .
Comparative Reaction Data
Stability Considerations
Scientific Research Applications
®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of peptides and proteins.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides stability, allowing the compound to participate in various biochemical pathways. The thiophene ring can undergo electrophilic aromatic substitution, making it reactive towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
Uniqueness
®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to its chiral nature and the presence of both a thiophene ring and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Biological Activity
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid is a synthetic amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl protecting group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol. Its structure consists of a butanoic acid backbone with an amino group and a thiophene substituent, which can influence its electronic properties and biological interactions.
Predictive models suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications in neuropharmacology or antimicrobial therapy. The presence of the carboxylic acid moiety allows for various chemical transformations, which can facilitate interactions with biomolecules.
Potential Therapeutic Applications
- Neuropharmacology : The compound's structural features may confer neuroactive properties, making it a candidate for further studies in treating neurological disorders.
- Antimicrobial Activity : Initial studies suggest potential activity against certain bacterial strains, indicating its utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Tertiary amine, thiophene ring | Potential neuroactive and antimicrobial |
Cysteine | Contains sulfur, involved in redox reactions | Antioxidant, detoxification |
Thienyl Glycine | Glycine analogue with thiophene | Neurotransmitter precursor |
N-acetylcysteine | Acetylated form of cysteine | Antioxidant, mucolytic |
This comparison highlights the distinct features of this compound that may confer unique biological properties not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For example:
- Neuroactive Properties : Research on related thiophene-containing amino acids has demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound may exhibit similar effects.
- Antimicrobial Studies : A study assessing the antimicrobial efficacy of various thiophene derivatives indicated promising results against Gram-positive bacteria, which could be relevant for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, microwave-assisted coupling of thiophen-2-ylboronic acid derivatives with Boc-protected β-amino acids has shown improved yields (up to 85%) and reduced reaction times (2–4 hours) compared to traditional methods . Purification typically involves reverse-phase column chromatography (C18 silica, 10–15% MeOH/H₂O) to isolate the enantiomerically pure product. Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10, flow rate 1 mL/min) .
Q. How can researchers characterize the stereochemical integrity and purity of this compound?
- Methodological Answer :
- NMR : Use 1H- and 13C-NMR to confirm regiochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm, Boc methyl groups at δ 1.3–1.5 ppm).
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- HRMS : Confirm molecular formula (expected [M+H]+ for C13H20NO4S: 310.1085).
- FTIR : Verify Boc carbonyl stretch at ~1680–1700 cm−1 and carboxylic acid O-H at ~2500–3300 cm−1 .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis. Avoid moisture (use molecular sieves in solvent systems) .
- Decomposition Risks : Monitor for thiophene oxidation (via TLC; Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) and Boc-deprotection (Ninhydrin test for free amine) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like dipeptidyl peptidase-4 (DPP4). Parameterize the carboxylic acid and thiophene moieties as hydrogen-bond donors/π-π interactors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses (RMSD < 2 Å indicates stable interactions) .
- Validate Experimentally : Compare IC50 values from enzyme inhibition assays (e.g., DPP4 fluorogenic substrate assay) with computational predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction Example : Discrepancies in 1H-NMR integration ratios (e.g., thiophene vs. Boc protons).
- Resolution :
Use DEPT-135 NMR to distinguish CH3 (Boc) vs. CH/CH2 (thiophene).
Perform 1H-1H COSY to map coupling between adjacent protons (e.g., thiophene H-3 and H-4).
Cross-validate with LC-MS to rule out impurities .
Q. How does the thiophene substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Thiophene as a Directing Group : In SPPS (Solid-Phase Peptide Synthesis), the thiophen-2-yl group enhances regioselectivity during carbodiimide-mediated couplings (e.g., EDC/HOBt), reducing epimerization by 15–20% compared to phenyl analogs.
- Side Reactions : Monitor for thiophene sulfoxidation (HPLC retention time shifts) under acidic conditions (TFA deprotection). Mitigate using scavengers like triisopropylsilane .
Q. Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate long-term racemization under physiological conditions (e.g., PBS buffer, 37°C).
- Biological Profiling : Expand SAR studies by synthesizing fluorinated thiophene analogs to enhance metabolic stability .
- Green Chemistry : Optimize solvent-free mechanochemical synthesis to improve atom economy (>90%) .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYZXFFROGLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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